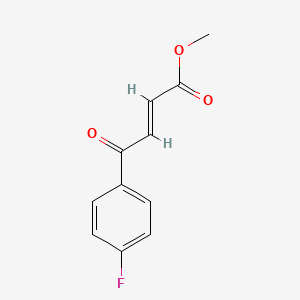
methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a fluorophenyl group and an oxobutenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
化学反应分析
Types of Reactions
Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed effects.
相似化合物的比较
Similar Compounds
- Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-methylphenyl)-4-oxobut-2-enoate
Uniqueness
Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.
生物活性
Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate is an organic compound with significant potential in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a fluorophenyl group , a keto group , and an ester functional group . Its molecular formula is C12H11FO3, and it has a molecular weight of approximately 222.21 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the keto and ester groups allows for significant hydrogen bonding, enhancing its affinity for biological membranes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting cell proliferation and apoptosis.
- Cell Membrane Interaction : Its lipophilicity facilitates easy passage through cell membranes, allowing it to exert effects intracellularly.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in specific cancer types, potentially through the modulation of signaling pathways involved in cell survival .
- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promising results against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.
- Enzyme-Catalyzed Reactions : The compound has been utilized in studies related to enzyme-catalyzed reactions involving keto and ester functionalities, providing insights into its role as an intermediate in organic synthesis.
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against specific cancer types.
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with effectiveness comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate | Chlorophenyl Structure | Moderate anticancer activity; enzyme inhibition |
| Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate | Bromophenyl Structure | Low antimicrobial activity; limited cytotoxicity |
| This compound | Fluorophenyl Structure | High cytotoxicity; significant antimicrobial properties |
属性
分子式 |
C11H9FO3 |
|---|---|
分子量 |
208.18 g/mol |
IUPAC 名称 |
methyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
InChI 键 |
UNZOCCGHFVLZOO-VOTSOKGWSA-N |
手性 SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)F |
规范 SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















